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Compound of Interest

Compound Name: 1-Chloro-2,7-naphthyridin-4-ol

Cat. No.: B8232666

Get Quote

Executive Summary
1-Chloro-2,7-naphthyridin-4-ol (CAS: 69042-30-4, generic/related) is a substituted 2,7-

naphthyridine derivative characterized by a high-reactivity electrophilic center at C1 and a

nucleophilic hydroxyl handle at C4. This dual functionality makes it a "linchpin" intermediate:

the C1-chloride is activated for nucleophilic aromatic substitution (

), while the C4-hydroxyl serves as a stable anchor for solubility modulation or ether linkage
formation.

Recent patent literature identifies this scaffold as a critical pharmacophore in the development

of MASTL (Greatwall kinase) inhibitors and c-Kit/VEGFR-2 antagonists, positioning it as a high-

value target for oncology research.

Structural Analysis & Physicochemical Properties[1]
[2][3][4]
Numbering and Nomenclature
The 2,7-naphthyridine system follows IUPAC rules analogous to isoquinoline.
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Nitrogen Positions: 2 and 7.

Substituents:

C1-Chloro: Located at the

-position relative to N2. This position is electronically deficient, analogous to the 1-position
of isoquinoline.

C4-Hydroxyl: Located at the

-position relative to N2 (across the ring), but topologically analogous to the 4-position of
isoquinoline.

Tautomerism: The Hydroxy vs. Oxo Paradox
Unlike 1-hydroxy- or 3-hydroxy-2,7-naphthyridines, which exist predominantly as stable lactams

(ones) due to favorable amide resonance, 1-chloro-2,7-naphthyridin-4-ol exists

predominantly in the enol (hydroxyl) form.

Mechanistic Driver: Tautomerization to the 4-oxo form (a vinylogous amide) would require a

quinoid arrangement that disrupts the aromaticity of the fused pyridine ring (Ring B).

Consequently, the energetic penalty favors the aromatic 4-hydroxy tautomer.

Implication: In synthetic planning, the C4 position behaves as a phenol, not a pyridone.

Calculated Properties
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Property Value (Predicted) Context

Molecular Formula

C

H

ClN

O

Core Scaffold

Molecular Weight 180.59 g/mol Fragment-like

pKa (Acidic) ~8.5 - 9.5 C4-OH (Phenolic)

pKa (Basic) ~2.5 - 3.5 N7 (Pyridine-like)

LogP ~1.8 Moderate Lipophilicity

PSA ~45 Å Good Membrane Permeability

Synthetic Routes and Access
Access to the 1-chloro-4-ol core typically proceeds via cyclization of pyridine precursors

followed by regioselective functionalization.

Primary Synthetic Pathway
The most robust route involves the construction of the Ring A onto a pre-existing pyridine Ring

B.

Precursor: 4-methylnicotinonitrile (or ethyl 4-methylnicotinate).

Cyclization: Condensation with a one-carbon electrophile (e.g., Vilsmeier reagent or

dimethylformamide dimethyl acetal) followed by cyclization with ammonia/amine sources

yields the 2,7-naphthyridine core.

Functionalization:

Step A: Oxidation/Hydrolysis to generate the 1,4-dione (or 1-hydroxy-4-one) intermediate.

Step B (Critical Regioselectivity): Treatment with POCl
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under controlled conditions. The C1-lactam oxygen is more basic and converts to the
chloride faster than the C4-phenol, or the reaction is run to the dichloride and selectively
hydrolyzed.

Visualization of Synthesis
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Caption: Synthetic logic flow from pyridine precursor to the target 1-chloro-4-ol scaffold via a

dichloro intermediate.

Reactivity Profile
The molecule presents two distinct "handles" for medicinal chemistry elaboration.

C1-Chloride: The Electrophilic Warhead
The chlorine at C1 is activated by the adjacent N2 nitrogen. It is highly susceptible to

Nucleophilic Aromatic Substitution (

).

Reactivity Order: C1-Cl >>> C4-OH.

Scope: Reacts readily with primary/secondary amines, thiols, and alkoxides.

Conditions: Mild heat (60–80°C) in polar aprotic solvents (DMF, DMSO) or alcohol. Acid

catalysis is rarely needed due to the electron-deficient nature of the ring.
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C4-Hydroxyl: The Nucleophilic Anchor
The C4-OH is phenolic. It does not undergo displacement easily but serves as a nucleophile.

Reactions: Mitsunobu reaction, O-alkylation (with alkyl halides), or sulfonation (to create a

leaving group for subsequent Pd-catalyzed coupling).

Protection: Can be protected as a methoxymethyl (MOM) or silyl ether if C1 chemistry

requires harsh conditions.

Reactivity Diagram
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Caption: Divergent reactivity pathways for the C1-Chloro and C4-Hydroxyl positions.

Experimental Protocols
Protocol: Displacement at C1
This protocol describes the introduction of an amine at C1, preserving the C4-OH.

Setup: In a dry round-bottom flask, dissolve 1-chloro-2,7-naphthyridin-4-ol (1.0 eq) in

anhydrous N,N-dimethylacetamide (DMA) (0.2 M concentration).

Reagent Addition: Add the desired amine (1.2 eq) and N,N-diisopropylethylamine (DIPEA)

(2.0 eq).
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Reaction: Heat the mixture to 80°C under nitrogen for 4–6 hours. Monitor by LC-MS (Target

mass: M - Cl + Amine).

Workup: Cool to room temperature. Dilute with water. If the product precipitates, filter and

wash with water/ether. If soluble, extract with EtOAc/n-Butanol (due to polarity of the 4-OH).

Purification: Flash chromatography (DCM/MeOH gradient). The product will be significantly

more polar than the starting chloride.

Protocol: Chlorination to 1,4-Dichloro-2,7-naphthyridine
If the user needs to activate the C4 position:

Reagent: Suspend 1-chloro-2,7-naphthyridin-4-ol in POCl

(10 vol).

Catalyst: Add a catalytic amount of DMF (2-3 drops).

Reaction: Reflux (105°C) for 2 hours. The suspension should clear as the dichloride forms.

Quench:Caution: Pour slowly onto crushed ice with vigorous stirring (exothermic). Neutralize

with solid NaHCO

.

Safety and Handling
Hazards: As a halogenated heteroaromatic, assume the compound is an irritant to eyes,

skin, and respiratory tract. The C1-chloride is an alkylating agent equivalent; handle with

gloves and in a fume hood.

Stability: Stable at room temperature. Store under inert atmosphere (Argon) to prevent slow

hydrolysis of the C1-chloride by atmospheric moisture over long periods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.ncbi.nlm.nih.gov%2Fpmc%2Farticles%2FPMC10764654%2F
https://pubchem.ncbi.nlm.nih.gov/compound/2_7-Naphthyridine
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubchem.ncbi.nlm.nih.gov%2Fcompound%2F136066
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.ncbi.nlm.nih.gov%2Fpmc%2Farticles%2FPMC8544521%2F
https://www.google.com/url?sa=E&q=https%3A%2F%2Fwww.chemicalbook.com%2FChemicalProductProperty_EN_CB62258.htm
https://www.benchchem.com/product/b8232666?utm_src=pdf-custom-synthesis#bc-rfq
https://www.researchgate.net/publication/387211086_Antimicrobial_Activity_of_Naphthyridine_Derivatives
https://www.researchgate.net/publication/232768362_Multiple_hydrogen_bonds_and_tautomerism_in_naphthyridine_derivatives
https://pubchem.ncbi.nlm.nih.gov/compound/2_7-Naphthyridine
https://pmc.ncbi.nlm.nih.gov/articles/PMC9179986/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9179986/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9179986/
https://www.benchchem.com/product/b8232666/docs#technical-monograph-1-chloro-2-7-naphthyridin-4-ol
https://www.benchchem.com/product/b8232666/docs#technical-monograph-1-chloro-2-7-naphthyridin-4-ol
https://www.benchchem.com/product/b8232666/docs#technical-monograph-1-chloro-2-7-naphthyridin-4-ol
https://www.benchchem.com/product/b8232666/docs#technical-monograph-1-chloro-2-7-naphthyridin-4-ol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8232666?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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